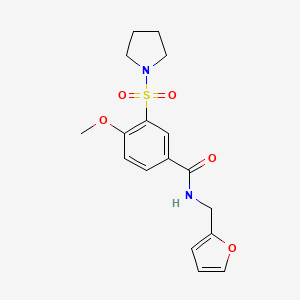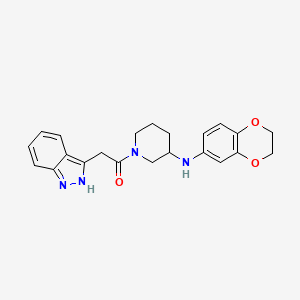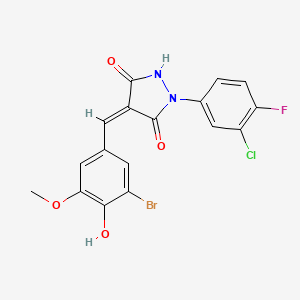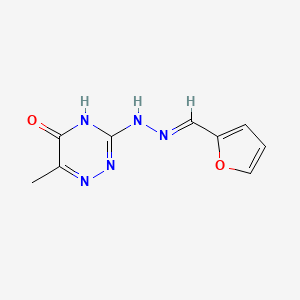
N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as FMPB, is a compound with potential therapeutic applications. It is a small molecule that has been shown to have activity against various types of cancer cells, including breast, colon, and lung cancer. In
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinase 2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is its potential as a therapeutic agent for cancer treatment. It has been shown to have activity against various types of cancer cells, making it a promising candidate for further development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the optimization of the pharmacokinetic properties of this compound, such as solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide involves several steps, starting with the reaction of 2-furaldehyde with methylamine to produce N-(2-furylmethyl)methylamine. This intermediate is then reacted with 4-methoxy-3-nitrobenzenesulfonyl chloride to produce N-(2-furylmethyl)-4-methoxy-3-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon, followed by reaction with pyrrolidine to produce the final product, this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have activity against various types of cancer cells, including breast, colon, and lung cancer. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-15-7-6-13(17(20)18-12-14-5-4-10-24-14)11-16(15)25(21,22)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTWMGPALBAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)

![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)
![1-cyclopentyl-4-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B6025992.png)